molecular formula C10H13BO4 B1352413 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid CAS No. 243140-14-9

2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid

Cat. No.: B1352413
CAS No.: 243140-14-9
M. Wt: 208.02 g/mol
InChI Key: LQXLVSDIQAVYOM-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methyl-1,3-dioxolane moiety. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid typically involves the reaction of 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic ester with a suitable boronic acid precursor. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent system .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the boronic acid is synthesized in situ from its ester precursor. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transmetalation step. This step is crucial for the formation of the carbon-carbon bond between the aryl halide and the boronic acid. The molecular targets include the palladium catalyst and the aryl halide, with the pathway involving oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the 2-methyl-1,3-dioxolane moiety, making it less sterically hindered.

    2-(Phenyl)-1,3,2-dioxaborolane: Contains a different boronic ester structure, affecting its reactivity and stability.

    2-Methyl-1,3-dioxolan-2-yl)phenylboronic ester: The ester form of the compound, used as a precursor in synthesis.

Uniqueness

2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid is unique due to its combination of a boronic acid group with a 2-methyl-1,3-dioxolane moiety, which provides specific steric and electronic properties that enhance its reactivity in Suzuki–Miyaura coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .

Properties

IUPAC Name

[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-10(14-6-7-15-10)8-4-2-3-5-9(8)11(12)13/h2-5,12-13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXLVSDIQAVYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2(OCCO2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408764
Record name 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243140-14-9
Record name 2-(2-Methyl-1,3-dioxolan-2-yl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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